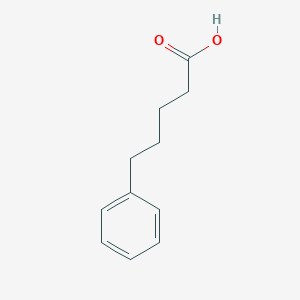

5-Phenylvaleric acid

Vue d'ensemble

Description

. Il s'agit d'un dérivé de l'acide valérique, où un groupe phényle est substitué en position delta. Ce composé est connu pour sa présence dans certaines sources bactériennes et occasionnellement dans les liquides organiques humains .

Applications De Recherche Scientifique

5-Phenylvaleric acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a model compound in studying metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

Mécanisme D'action

The mechanism of action of 5-Phenylvaleric acid involves its interaction with specific molecular targets. It primarily acts on aromatic-amino-acid aminotransferase, influencing various metabolic pathways . This interaction can lead to changes in the levels of certain metabolites, thereby exerting its effects .

Similar Compounds:

- Phenylacetic acid

- Phenylbutyric acid

- Phenylpropionic acid

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike phenylacetic acid and phenylbutyric acid, this compound has a longer aliphatic chain, which affects its reactivity and interaction with biological targets .

Analyse Biochimique

Biochemical Properties

It is known to be a metabolite of flavan-3-ols, a major class of flavonoids in the human diet

Cellular Effects

As a metabolite of flavan-3-ols, it may potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound has a molecular weight of 178.2277

Metabolic Pathways

5-Phenylvaleric acid is involved in the metabolic pathways of flavan-3-ols

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 5-phénylvalérique peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de l'acide phénylacétique avec la butyrolactone en présence d'une base forte, suivie d'une hydrolyse acide pour obtenir l'acide 5-phénylvalérique .

Méthodes de production industrielle : Dans les milieux industriels, l'acide 5-phénylvalérique est généralement produit par hydrogénation catalytique de dérivés de l'acide phénylvalérique. Ce procédé implique l'utilisation de catalyseurs métalliques tels que le palladium ou le platine sous des conditions de haute pression et de température .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 5-phénylvalérique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'acide phénylvalérique.

Réduction : Les réactions de réduction peuvent le convertir en alcools correspondants.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle phényle.

Réactifs et conditions communs :

Oxydation : Acétate de plomb tétravalent en solution benzénique sous atmosphère d'azote.

Réduction : Gaz hydrogène en présence de catalyseurs de palladium ou de platine.

Substitution : Agents halogénants tels que le brome ou le chlore.

Principaux produits formés :

Oxydation : Dérivés de la tétrahydronaphtalène.

Réduction : Phénylvalérolactone.

Substitution : Acides phénylvalériques halogénés.

4. Applications de la recherche scientifique

L'acide 5-phénylvalérique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Il sert de composé modèle dans l'étude des voies métaboliques.

Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles.

Industrie : Il est utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 5-phénylvalérique implique son interaction avec des cibles moléculaires spécifiques. Il agit principalement sur l'aromatique-amino-acide aminotransférase, influençant diverses voies métaboliques . Cette interaction peut entraîner des modifications des niveaux de certains métabolites, exerçant ainsi ses effets .

Composés similaires :

- Acide phénylacétique

- Acide phénylbutyrique

- Acide phénylpropionique

Comparaison : L'acide 5-phénylvalérique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Contrairement à l'acide phénylacétique et à l'acide phénylbutyrique, l'acide 5-phénylvalérique possède une chaîne aliphatique plus longue, ce qui affecte sa réactivité et son interaction avec les cibles biologiques .

Propriétés

IUPAC Name |

5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDDXPKOZIZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177229 | |

| Record name | 5-Phenylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.61 mg/mL at 25 °C | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2270-20-4 | |

| Record name | Benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-phenylpentanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Phenylvaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYLVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYJ5U8LCQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

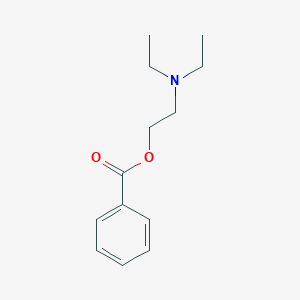

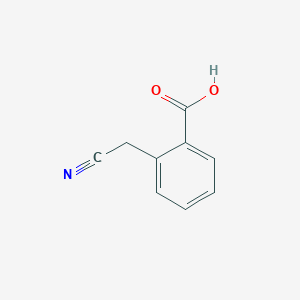

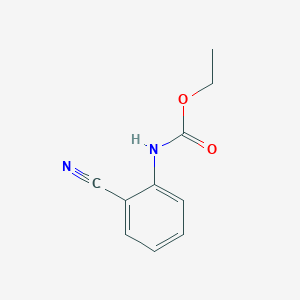

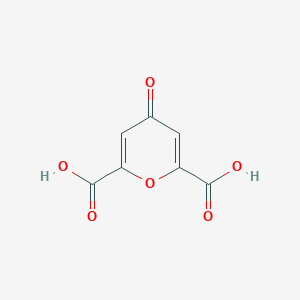

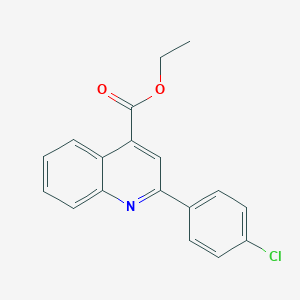

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-phenylpentanoic acid?

A1: The molecular formula of 5-phenylpentanoic acid is C11H14O2, and its molecular weight is 178.23 g/mol.

Q2: Is there spectroscopic data available for 5-phenylpentanoic acid?

A2: Yes, several studies utilize NMR spectroscopy to characterize 5-phenylpentanoic acid and its derivatives. For example, one study utilized 1H and 13C NMR, including 2D correlation spectroscopy and NOE experiments to assign the signals of neoantimycin, a compound containing the 5-phenylpentanoic acid moiety. []

Q3: How does the structure of 5-phenylpentanoic acid relate to its activity as a renin inhibitor?

A3: Research suggests that incorporating 5-phenylpentanoic acid, a statine analog, at the P1-P1' position of renin substrate analogue peptides can yield inhibitors, though often less potent than those containing statine. [, ] The presence of the phenyl ring in 5-phenylpentanoic acid can lead to steric clashes within the enzyme's S1 subsite, potentially impacting binding affinity and inhibitory potency compared to statine-containing peptides. [] Replacing statine with 5-phenylpentanoic acid in a series of HIV protease inhibitors resulted in varied inhibitory activity, with some derivatives exhibiting potent inhibition (Ki values as low as 3.4 nM). [] This suggests that while the core structure of 5-phenylpentanoic acid holds potential for enzyme inhibition, modifications to other parts of the molecule significantly influence potency and selectivity.

Q4: What is the significance of the stereochemistry of the 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) residue in enzyme inhibitors?

A4: The stereochemistry of the AHPPA residue plays a crucial role in determining the potency of aspartic protease inhibitors. Studies show that the (3R,4S) diastereomer of AHPPA derivatives exhibits significantly stronger inhibitory activity than the (3S,4S) counterpart. [] This contrasts with statine-containing peptides where the (3S,4S) diastereomer is typically more potent. [] This difference highlights the influence of the C-3 methyl group on binding interactions and emphasizes the importance of stereochemistry in designing effective AHPPA-based inhibitors.

Q5: How does modifying the C-terminus of HIV protease inhibitors containing 5-phenylpentanoic acid affect their activity and bioavailability?

A5: Modifying the C-terminus of HIV protease inhibitors containing 5-phenylpentanoic acid can significantly impact their activity and oral bioavailability. [] Researchers found that incorporating a (1S,2R)-1-amino-2-hydroxyindan moiety at the P2' position enhanced oral bioavailability in mice. [] Additionally, introducing L-tert-leucine at the P2 position further improved oral bioavailability while maintaining high antiviral activity. [] These findings demonstrate that strategic modifications to the C-terminus can optimize both the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Q6: Can 5-phenylpentanoic acid be used as a building block for more complex molecules?

A6: Yes, 5-phenylpentanoic acid serves as a valuable starting material for synthesizing various compounds. For instance, researchers have used it to synthesize all diastereomers of a polypropionate stereotetrad, a molecule with four continuous stereogenic centers. [] This synthesis highlights the versatility of 5-phenylpentanoic acid as a building block in organic chemistry.

Q7: Can bacteria utilize 5-phenylpentanoic acid for polymer production?

A7: Yes, certain bacteria can utilize 5-phenylpentanoic acid for polymer production. Pseudomonas oleovorans, for example, can use it as a sole carbon source to produce poly-3-hydroxy-5-phenylvalerate, a type of polyhydroxyalkanoate (PHA). [] This bacterial PHA, characterized by its crystallinity, demonstrates the potential of utilizing 5-phenylpentanoic acid in biopolymer synthesis. []

Q8: What is the role of 5-phenylpentanoic acid in synthesizing 1-benzosuberone?

A8: 5-phenylpentanoic acid is a key intermediate in a synthetic route for 1-benzosuberone. [] The process involves converting 5-phenylpentanoic acid to 1-benzosuberone through a cyclodehydration reaction using polyphosphoric acid. [] This method offers a simple and efficient approach for synthesizing 1-benzosuberone, highlighting the synthetic utility of 5-phenylpentanoic acid in accessing valuable cyclic compounds.

Q9: Have there been any computational studies on 5-phenylpentanoic acid and its derivatives?

A9: Yes, molecular dynamics simulations have been employed to investigate the interactions of 5-phenylpentanoic acid derivatives with the Plasmodium falciparum aspartic protease, plasmepsin II. [] These simulations aimed to understand the structural basis for the inhibitory activity and selectivity of these compounds as potential antimalarial agents. [] The study revealed that hydrophobic and hydrogen bonding interactions contribute significantly to the binding affinity and selectivity of these inhibitors. [] These findings highlight the role of computational modeling in elucidating the molecular recognition events involved in enzyme inhibition.

Q10: Can COSMOmic be used to predict the partitioning behavior of 5-phenylpentanoic acid in lipid bilayers?

A10: Yes, COSMOmic, an extension of the conductor-like screening model (COSMO), can effectively predict the free energy profiles and partitioning behavior of 5-phenylpentanoic acid in lipid bilayers. [] Studies comparing COSMOmic predictions with molecular dynamics (MD) simulations show good agreement between the two methods in describing the free energy landscapes and preferred orientations of 5-phenylpentanoic acid within the membrane. [] This concordance highlights the reliability of COSMOmic as a computationally efficient approach for investigating the membrane interactions of this compound.

Q11: Is there information available on the stability and formulation of 5-phenylpentanoic acid and its derivatives?

A11: While specific stability data for 5-phenylpentanoic acid might be limited in the provided literature, research on its derivatives, particularly as enzyme inhibitors, offers insights. The development of HIV protease inhibitors containing the 5-phenylpentanoic acid scaffold explored modifications to enhance stability and bioavailability. [] These modifications often involved incorporating protecting groups or altering the C-terminus to improve pharmacokinetic properties. [, ] Such strategies suggest that formulation approaches, like those commonly used in pharmaceutical development, could be applied to 5-phenylpentanoic acid to enhance its stability and delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)